Photostability Half‑Life Compared with Non‑Fluorinated 2H‑TES‑ADT
The photostability of diF‑TES‑ADT (2F) vastly exceeds that of its non‑fluorinated analog 2H‑TES‑ADT. Under continuous bright‑light exposure, 2F films exhibit a decomposition half‑life (t₁/₂) exceeding 2 000 h, whereas 2H films bleach with t₁/₂ < 30 min under ordinary laboratory lighting [1].
| Evidence Dimension | Photodegradation half‑life (t₁/₂) of thin films |
|---|---|
| Target Compound Data | t₁/₂ > 2 000 h under bright light; minimal decomposition over several weeks under laboratory lighting |
| Comparator Or Baseline | Non‑fluorinated 2H‑TES‑ADT: t₁/₂ < 30 min under laboratory lighting (complete bleaching) |
| Quantified Difference | Factor of > 4 000‑fold improvement in photostability (from < 30 min to > 2 000 h) |
| Conditions | Thin films exposed to bright light and ambient laboratory fluorescent lighting; films prepared by spin‑coating on substrates |
Why This Matters
For any optoelectronic or transistor application operated under ambient light, the > 4 000‑fold photostability gain eliminates rapid device failure caused by chromophore photobleaching, making diF‑TES‑ADT suitable for air‑processed, long‑lifetime devices.
- [1] Subramanian, S. et al. Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. J. Am. Chem. Soc. 130, 2706–2707 (2008). View Source
